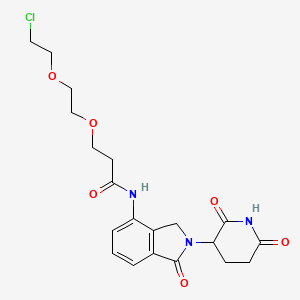
Lenalidomide-CO-PEG2-Cl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-CO-PEG2-Cl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a chlorine atom. The PEG linker improves the solubility and bioavailability of the compound, while the chlorine atom can influence its reactivity and binding properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-Cl typically involves several steps:
Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, undergoes bromination using N-bromosuccinimide in the presence of a radical initiator.
Cyclization: The brominated intermediate is then reacted with 3-aminopiperidine-2,6-dione to form the core structure of lenalidomide.
PEGylation: The lenalidomide core is then conjugated with a PEG2 linker through a carbamate linkage.
Chlorination: Finally, the PEGylated lenalidomide is chlorinated to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. This includes using environmentally benign solvents and catalysts, as well as optimizing reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
Lenalidomide-CO-PEG2-Cl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro group or other functional groups in the compound.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
科学的研究の応用
Lenalidomide-CO-PEG2-Cl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to study protein-ligand interactions and cellular pathways.
Medicine: this compound is investigated for its potential therapeutic effects in treating various cancers and immune-related disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
作用機序
Lenalidomide-CO-PEG2-Cl exerts its effects through multiple mechanisms:
Protein Degradation: The compound binds to cereblon, a substrate receptor of the CRL4 E3 ligase complex, leading to the ubiquitination and degradation of target proteins such as IKZF1 and IKZF3.
Immunomodulation: It modulates the immune response by altering cytokine production and enhancing natural killer cell activity.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
CC-122 and CC-220: Newer thalidomide analogs designed for better clinical efficacy
Uniqueness
Lenalidomide-CO-PEG2-Cl is unique due to its enhanced solubility and bioavailability provided by the PEG linker, and its potential for targeted protein degradation through the chlorine atom. These modifications make it a valuable compound for both research and therapeutic applications .
特性
分子式 |
C20H24ClN3O6 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
3-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H24ClN3O6/c21-7-9-30-11-10-29-8-6-18(26)22-15-3-1-2-13-14(15)12-24(20(13)28)16-4-5-17(25)23-19(16)27/h1-3,16H,4-12H2,(H,22,26)(H,23,25,27) |
InChIキー |
LLIMLUIRVKZRLM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


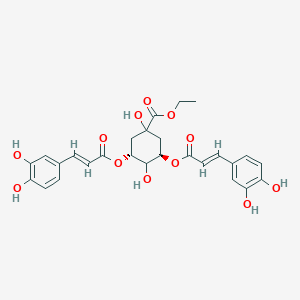
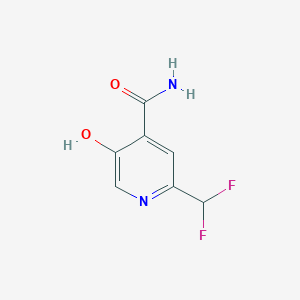
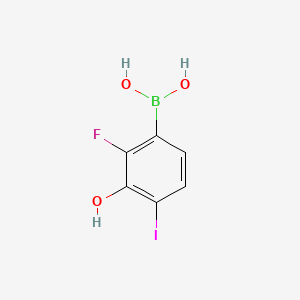
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)

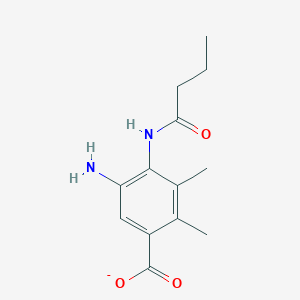


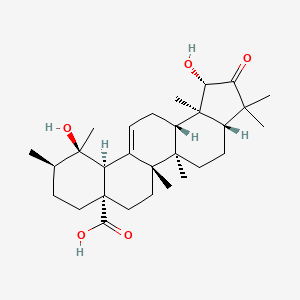
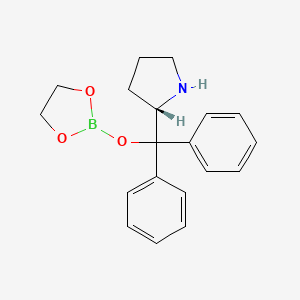
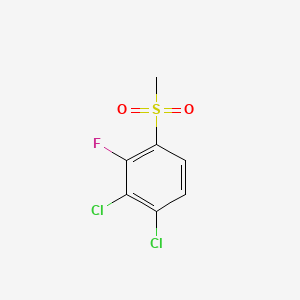
![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
